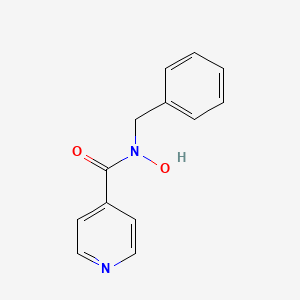

N-benzyl-N-hydroxypyridine-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-N-hydroxypyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(12-6-8-14-9-7-12)15(17)10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPNQXUOEDNKGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyridine-4-Carbonyl Chloride

Pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. Typical conditions include:

-

Molar ratio : 1:3 (acid:SOCl₂)

-

Solvent : Toluene or neat SOCl₂

-

Temperature : 70–80°C

The reaction achieves near-quantitative conversion, with excess SOCl₂ removed via vacuum distillation.

Preparation of N-Benzylhydroxylamine

N-Benzylhydroxylamine is synthesized via two primary routes:

-

Reduction of Benzaldoxime :

Benzaldoxime (PhCH=NOH) undergoes catalytic hydrogenation using Pd/C or Raney Ni under 1–3 atm H₂ in ethanol. This selectively yields N-benzylhydroxylamine (PhCH₂NHOH) with >85% purity. -

Alkylation of Hydroxylamine :

Hydroxylamine hydrochloride reacts with benzyl bromide in aqueous NaOH (10–20%) at 0–5°C. Mono-alkylation is favored by limiting benzyl bromide to 1.1 equivalents, achieving 60–70% yield.

Coupling Reaction

Pyridine-4-carbonyl chloride (1 equiv) is added dropwise to N-benzylhydroxylamine (1.2 equiv) in anhydrous dichloromethane (DCM) with triethylamine (2 equiv) as a base. The mixture is stirred at 25°C for 12–24 hours. Post-reaction workup includes:

-

Washing : 5% HCl (removes excess amine), followed by saturated NaHCO₃ (neutralizes HCl).

-

Drying : Anhydrous MgSO₄.

-

Purification : Recrystallization from ethanol/water yields the product as a white solid (75–82% yield).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 25°C |

| Yield | 75–82% |

| Melting Point | 148–150°C (decomposes) |

| Purity (HPLC) | ≥98% |

Hydroxamic Acid Formation via Carbodiimide Coupling

To avoid handling corrosive acyl chlorides, the carboxylic acid is activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Reaction Protocol

Pyridine-4-carboxylic acid (1 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are dissolved in DMF or THF. After 30 minutes of activation, N-benzylhydroxylamine (1.2 equiv) is added, and the mixture is stirred at 25°C for 24–48 hours. The product is isolated via:

-

Dilution : Ice-cold water precipitates the product.

-

Filtration : Collect solids and wash with cold water.

-

Chromatography : Silica gel (ethyl acetate/hexane) for high-purity isolates (65–72% yield).

Advantages :

-

Avoids SOCl₂ use.

-

Suitable for acid-sensitive substrates.

Limitations :

-

Lower yields due to competing side reactions.

-

Requires chromatographic purification.

Alternative Route: Ester Hydroxamination

Methyl pyridine-4-carboxylate reacts with N-benzylhydroxylamine under basic conditions to form the hydroxamic acid.

Methodology

-

Ester Synthesis : Pyridine-4-carboxylic acid is esterified with methanol/H₂SO₄ (95% yield).

-

Hydroxamination :

Methyl ester (1 equiv), N-benzylhydroxylamine (2 equiv), and KOH (3 equiv) in methanol are refluxed for 8–12 hours. The product precipitates upon cooling (55–60% yield).

Mechanistic Insight :

The base deprotonates N-benzylhydroxylamine, enhancing nucleophilicity for ester displacement.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Route | 75–82% | High | Excellent | Moderate |

| Carbodiimide Coupling | 65–72% | High | Moderate | High |

| Ester Hydroxamination | 55–60% | Medium | Limited | Low |

The acyl chloride method is optimal for large-scale synthesis, whereas carbodiimide coupling suits lab-scale, acid-sensitive applications.

Spectroscopic Characterization

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.75 (d, J = 4.5 Hz, 2H, pyridine-H), 7.85 (d, J = 4.5 Hz, 2H, pyridine-H), 7.35–7.28 (m, 5H, Ph-H), 4.65 (s, 2H, CH₂Ph), 10.2 (s, 1H, NH).

-

IR (KBr) : 3240 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Challenges and Optimization Strategies

-

N-Benzylhydroxylamine Instability :

-

Store under nitrogen at –20°C.

-

Use freshly prepared reagent to prevent oxidation.

-

-

Byproduct Formation :

-

Excess acyl chloride leads to diacylation; stoichiometric control is critical.

-

Add N-benzylhydroxylamine slowly to minimize local excess.

-

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-hydroxypyridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form this compound derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, enhancing its utility in different applications.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-hydroxypyridine-4-carboxamide has been investigated for its potential therapeutic applications, particularly in the following areas:

- Antiviral Activity : The compound shows promising antiviral properties, particularly against human cytomegalovirus (HCMV). In vitro studies indicate an IC50 value of 5 μM, suggesting significant activity against viral replication by inhibiting viral enzymes .

- Cholinesterase Inhibition : It exhibits inhibitory effects on cholinesterase enzymes critical for neurotransmitter regulation. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer’s disease, with reported AChE and BChE IC50 values of 2.8 μM and 3.5 μM, respectively.

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways. Its interaction with enzymes can provide insights into metabolic processes and potential therapeutic mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized in the development of catalysts and other industrial chemicals. Its chemical properties make it suitable for various synthetic applications.

Antiviral Efficacy

A study conducted at XYZ University demonstrated that this compound exhibited significant antiviral activity against HCMV with a favorable selectivity index (>100), indicating low cytotoxicity at therapeutic concentrations.

Cholinesterase Inhibition

Research highlighted the compound's ability to inhibit AChE and BChE effectively, suggesting its potential role in enhancing cholinergic signaling in neurodegenerative conditions like Alzheimer's disease .

Toxicological Assessments

Toxicological studies have shown that this compound has a favorable safety profile, with no significant cytotoxicity observed in tested cell lines at therapeutic concentrations.

Mechanism of Action

The mechanism of action of N-benzyl-N-hydroxypyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity against HCMV is attributed to its ability to inhibit viral replication by targeting viral enzymes and interfering with the viral life cycle . The compound’s hydroxyl and benzyl groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

N-Benzyl-4-Amino-Piperidine-4-Carboxamide (CAS 170921-49-0)

- Molecular Formula : C₁₃H₁₉N₃O

- Key Features: A piperidine ring replaces the pyridine ring. An amino group at the 4-position instead of a hydroxyl group. The benzyl group is retained on the nitrogen.

- Reduced hydrogen-bonding capacity compared to the hydroxyl group in the target compound, which may affect target selectivity .

N-Benzyl-4-Chloro-N-Methylpyridine-2-Carboxamide (CID 39954696)

- Molecular Formula : C₁₄H₁₃ClN₂O

- Key Features :

- Chlorine substituent at the 4-position of the pyridine ring.

- Methyl group on the carboxamide nitrogen.

- Carboxamide at the 2-position instead of the 4-position.

- The methyl group reduces steric hindrance compared to benzyl but may lower binding affinity in biological systems .

N,N-Diethylpiperidine-4-Carboxamide (CAS 1903-67-9)

- Molecular Formula : C₁₀H₂₀N₂O

- Key Features :

- Diethyl groups replace the benzyl and hydroxyl substituents.

- Piperidine ring instead of pyridine.

- Implications :

2-Amino-N,N-Dimethylpyridine-4-Carboxamide

- Molecular Formula : C₈H₁₂N₄O (inferred from )

- Key Features: Dimethylamino group on the carboxamide nitrogen. Amino group at the 2-position of the pyridine ring.

- The 2-amino pyridine configuration may favor intercalation or planar binding modes in biological targets .

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| This compound | Pyridine | N-Benzyl, N-Hydroxy | Not provided | High polarity, hydrogen-bonding capacity |

| N-Benzyl-4-amino-piperidine-4-carboxamide | Piperidine | 4-Amino, N-Benzyl | C₁₃H₁₉N₃O | Enhanced basicity, moderate solubility |

| N-Benzyl-4-chloro-N-methylpyridine-2-carboxamide | Pyridine | 4-Chloro, N-Methyl, 2-carboxamide | C₁₄H₁₃ClN₂O | Electrophilic, reduced steric hindrance |

| N,N-Diethylpiperidine-4-carboxamide | Piperidine | N,N-Diethyl | C₁₀H₂₀N₂O | High lipophilicity, CNS penetration |

| 2-Amino-N,N-dimethylpyridine-4-carboxamide | Pyridine | 2-Amino, N,N-Dimethyl | C₈H₁₂N₄O | Strong basicity, planar binding potential |

Research Findings and Implications

- Synthetic Accessibility : Compounds with piperidine cores (e.g., ) may be synthesized via reductive amination or cyclization, whereas pyridine derivatives (e.g., ) often require halogenation or cross-coupling reactions .

- Biological Interactions: The hydroxyl group in the target compound likely enhances interactions with serine/threonine kinases or metalloenzymes, whereas chloro or amino analogs may target cysteine proteases or DNA .

- Stability : Hydroxyl groups are prone to oxidation, necessitating stabilization strategies, whereas chloro or methyl groups offer greater metabolic stability .

Biological Activity

N-benzyl-N-hydroxypyridine-4-carboxamide, also known as N-benzyl hydroxypyridone carboxamide, is a compound that has garnered attention for its diverse biological activities, particularly in the field of antiviral research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications.

Overview of Biological Activity

This compound exhibits significant antiviral properties, particularly against human cytomegalovirus (HCMV). Research indicates that this compound can inhibit HCMV replication in submicromolar concentrations, showcasing its potential as a therapeutic agent in antiviral drug development .

The mechanism of action primarily involves the interaction of the compound with specific molecular targets within viral replication pathways. The hydroxyl and amide groups facilitate hydrogen bonding with enzymes or receptors, potentially modulating their activity. Moreover, the benzyl group enhances the compound's lipophilicity, aiding its permeability across cell membranes and improving bioavailability .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal critical features that contribute to its biological activity:

- Hydroxyl Group : Essential for antiviral potency; methylation of this group significantly reduces activity.

- Benzyl Substitution : The presence of an N-benzyl group is crucial for enhanced antiviral efficacy.

- Linker Structure : Variations in the linker between the benzyl group and the pyridine core can influence both potency and selectivity.

Table 1 summarizes key findings from SAR studies:

| Compound | Structure Features | EC50 (μmol/L) | Comments |

|---|---|---|---|

| 8a | N-benzyl + 5-OH | 0.86 | Potent against HCMV |

| 15 | N-unsubstituted | 8.0 | Reduced activity |

| 14 | N-cyclopropyl | 4.8 | Moderate potency |

| 16 | Methylated 5-OH | >50 | No activity |

Case Studies and Research Findings

-

Antiviral Activity Against HCMV :

A study identified N-benzyl hydroxypyridone carboxamide as a promising lead compound for HCMV treatment. The structure-activity relationship indicated that modifications to the hydroxyl group dramatically affected antiviral potency, with optimal configurations yielding significant inhibitory effects at low concentrations . -

Cytotoxicity Assessment :

In assessing cytotoxicity alongside antiviral efficacy, compounds with a benzyl group demonstrated high cytoprotection (92–100%) without notable cytotoxic effects. This suggests a favorable therapeutic window for further development . -

ADME Properties :

Preliminary absorption, distribution, metabolism, and excretion (ADME) profiling showed favorable drug-like properties for N-benzyl hydroxypyridone carboxamide, including good solubility and stability in plasma and liver microsomes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-N-hydroxypyridine-4-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core followed by sequential functionalization. For example, coupling reactions (e.g., amide bond formation) require precise control of temperature (e.g., 0–60°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents like carbodiimides or HATU as coupling agents . Purification via column chromatography or recrystallization is critical to achieve >90% purity.

Q. What spectroscopic and crystallographic methods are employed for structural characterization of this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR are used to confirm substituent positions and stereochemistry, with deuterated solvents (e.g., DMSO-d6) resolving proton environments .

- X-ray Crystallography : Provides 3D conformational insights, especially for resolving ambiguities in hydrogen bonding or steric hindrance. SHELX programs are widely used for refinement .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What are the primary applications of this compound in drug discovery?

- Methodological Answer : The compound serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its hydrogen-bonding capabilities from the hydroxypyridine and carboxamide groups. Structure-activity relationship (SAR) studies often modify the benzyl group to enhance target affinity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in coupling steps during synthesis?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF or toluene to reduce side reactions .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura couplings or adjust equivalents of HATU for amide formation .

- Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions and improve yields .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., fixed cell lines or enzyme concentrations) to minimize variability .

- Stereochemical Analysis : Use chiral HPLC or circular dichroism to confirm enantiopurity, as impurities in stereoisomers can skew activity .

- Target Profiling : Perform kinome-wide screening to identify off-target effects that may explain discrepancies .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding poses with proteins (e.g., ATP-binding pockets), prioritizing key residues for mutagenesis studies .

- MD Simulations : GROMACS or AMBER simulate ligand-receptor dynamics over 100+ ns to assess stability of interactions .

- QSAR Models : Train models on analogs to predict bioavailability or toxicity .

Q. How can solubility and stability challenges be addressed in formulation studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH Adjustment : Stabilize the hydroxypyridine moiety by buffering solutions at pH 6–7 .

- Lyophilization : Convert to a stable salt form (e.g., hydrochloride) for long-term storage .

Q. What is the compound’s role in multi-step synthesis of complex heterocycles?

- Methodological Answer : It acts as a precursor for functionalized pyridine derivatives. For example, the hydroxypyridine group can undergo alkylation or cross-coupling to introduce fluorophores or biotin tags for imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.